molecular formula C10H21O4P B8358520 Dimethyl 2-Oxo-3-methylheptylphosphonate CAS No. 41162-20-3

Dimethyl 2-Oxo-3-methylheptylphosphonate

Cat. No. B8358520
CAS RN: 41162-20-3
M. Wt: 236.24 g/mol
InChI Key: RYCSYYMZXSIBJI-UHFFFAOYSA-N
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Patent
US07776896B2

Procedure details

A solution of dimethyl methylphosphonate (60 g, 485 mmol) in 600 ml THF was cooled to −78° C. and treated with a 2.5 M solution n-butyl lithium in hexane (194 mL, 485 mmol). After 30 min, the reaction was treated with a solution of methyl 2-methylhexanoate (14 g, 97 mmol) in THF (40 mL). The reaction was stirred for 1 h at −78° C. The reaction was treated with a saturated aqueous ammonium chloride solution (200 mL) and allowed to warm to ambient temperature. The solution was diluted with water and extracted with ether. The combined organic layers were washed with brine, dried, and concentrated. Purification by normal phase chromatography using a gradient of ethyl acetate in hexane gave dimethyl (3-methyl-2-oxoheptyl)phosphonate.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH3:19][CH:20]([CH2:25][CH2:26][CH2:27][CH3:28])[C:21](OC)=[O:22].[Cl-].[NH4+]>C1COCC1.O>[CH3:19][CH:20]([CH2:25][CH2:26][CH2:27][CH3:28])[C:21](=[O:22])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
194 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
CC(C(=O)OC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by normal phase chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.